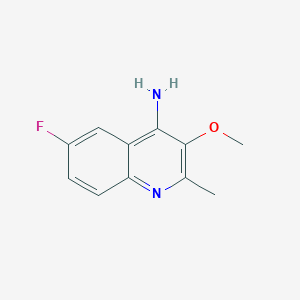
6-Fluoro-3-methoxy-2-methylquinolin-4-amine
Overview
Description
6-Fluoro-3-methoxy-2-methylquinolin-4-amine is a chemical compound with the CAS Number: 2095410-09-4 . It has a molecular weight of 206.22 and its IUPAC name is 6-fluoro-3-methoxy-2-methylquinolin-4-amine .
Molecular Structure Analysis
The InChI code for 6-Fluoro-3-methoxy-2-methylquinolin-4-amine is 1S/C11H11FN2O/c1-6-11(15-2)10(13)8-5-7(12)3-4-9(8)14-6/h3-5H,1-2H3,(H2,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Fluoro-3-methoxy-2-methylquinolin-4-amine is a solid . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Fluorescent Labeling and Sensing
Novel Fluorophore for Biomedical Analysis
A derivative, 6-Methoxy-4-quinolone, exhibits strong fluorescence across a wide pH range, making it suitable for use as a fluorescent labeling reagent in biomedical analysis. Its stability against light and heat, alongside strong fluorescence unaffected by pH changes, positions it as a valuable tool for the determination of carboxylic acids in biological samples (Hirano et al., 2004).
Anticancer Research
Anticancer Agent Development
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to the base structure, was identified as a potent apoptosis inducer and an anticancer development candidate. This compound shows high efficacy in cancer models and has excellent blood-brain barrier penetration, highlighting its potential as a therapeutic agent (Sirisoma et al., 2009).
PET Imaging for Neurological Studies
Neurofibrillary Tangles Imaging
[18 F]MK-6240, a novel PET radiopharmaceutical based on the quinoline structure, is effective in detecting neurofibrillary tangles composed of tau protein in human brains. Its successful synthesis and validation for human studies underscore its potential for clinical research in Alzheimer's disease and other tauopathies (Collier et al., 2017).
Molecular Engineering
Crystal Engineering with Organic Fluorine
The introduction of fluorine atoms into quinoline derivatives influences their crystal packing features, facilitating the study of molecular interactions in the solid state. This research contributes to the understanding of how organic fluorine affects molecular and crystal structures, which is crucial for the design of new materials (Choudhury & Row, 2006).
Antibacterial and Antifungal Activities
Antimicrobial Activities of Quinoline Derivatives
A series of quinoline derivatives carrying the 1,2,3-triazole moiety demonstrated significant antibacterial and antifungal activities, comparable to first-line drugs. These findings suggest the potential of quinoline derivatives as novel antimicrobial agents, which could address the increasing need for new treatments against resistant pathogens (Thomas, Adhikari, & Shetty, 2010).
properties
IUPAC Name |
6-fluoro-3-methoxy-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-6-11(15-2)10(13)8-5-7(12)3-4-9(8)14-6/h3-5H,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGKPBDYAQSBOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)F)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methoxy-2-methylquinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



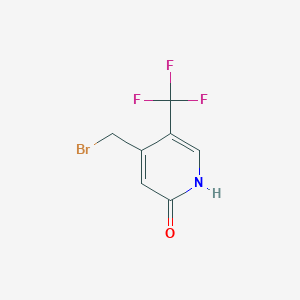

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B1450162.png)
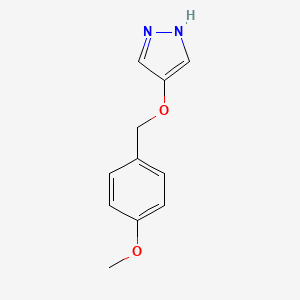
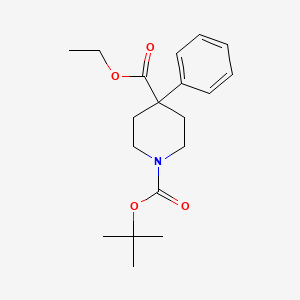
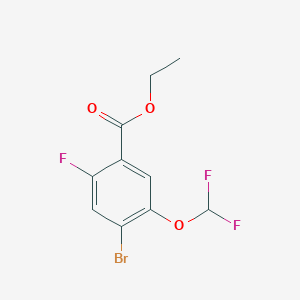
![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)

![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)
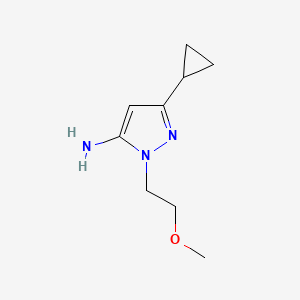
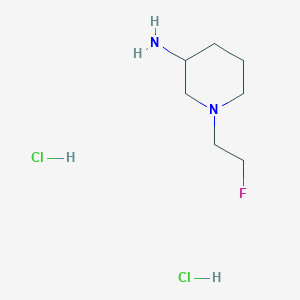
![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)

![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)